molecular formula C17H19N5OS B2613405 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone CAS No. 831187-46-3

2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone

Cat. No.: B2613405
CAS No.: 831187-46-3
M. Wt: 341.43
InChI Key: UGAITJBZJDPPDF-UHFFFAOYSA-N
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Description

The compound 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone features a hybrid structure combining indole, 1,2,4-triazole, and pyrrolidine moieties. Its core scaffold includes a methyl-substituted triazole linked via a thioether bridge to an ethanone group terminated by a pyrrolidine ring. This architecture is associated with diverse biological activities, such as anticancer, antimicrobial, and antimalarial properties, as observed in structurally related compounds .

Properties

IUPAC Name

2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5OS/c1-21-16(13-10-18-14-7-3-2-6-12(13)14)19-20-17(21)24-11-15(23)22-8-4-5-9-22/h2-3,6-7,10,18H,4-5,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGAITJBZJDPPDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)N2CCCC2)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone, known for its complex structure and potential therapeutic applications, has garnered attention in recent pharmacological studies. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential clinical implications.

Chemical Structure and Properties

The chemical formula for this compound is C19H23N5O2S, indicating a molecular weight of approximately 373.49 g/mol. The structure features an indole moiety linked to a triazole and a pyrrolidine group, which may contribute to its biological properties.

Research has indicated that compounds containing indole and triazole functionalities often exhibit a range of biological activities including anti-cancer, anti-inflammatory, and antimicrobial effects. The presence of the pyrrolidine ring may enhance the lipophilicity and bioavailability of the compound, facilitating better interaction with biological targets.

Anticancer Activity

Several studies have evaluated the anticancer potential of similar compounds. For instance:

  • A related triazole derivative showed significant inhibition against various cancer cell lines, with IC50 values ranging from 0.24 µM to 1.18 µM in different assays .
  • The compound's structure suggests a possible mechanism involving the inhibition of key oncogenic pathways or enzymes critical for tumor growth.

Antimicrobial Activity

Compounds with similar structural features have demonstrated antimicrobial properties:

  • In vitro studies have shown that triazole derivatives can inhibit bacterial growth effectively. For example, derivatives with thioether linkages exhibited enhanced antibacterial activity against Gram-positive bacteria .

Study 1: Synthesis and Evaluation

A study synthesized various derivatives of indole-triazole compounds and evaluated their biological activities. The synthesized compound exhibited promising activity against cancer cell lines such as HEPG2 and MCF7, with specific IC50 values indicating strong cytotoxic effects .

CompoundCell LineIC50 (µM)
Compound AHEPG20.98
Compound BMCF71.18
Target CompoundSW11160.75

Study 2: Mechanism-Based Approaches

Another investigation focused on the mechanism-based approaches for triazole compounds in cancer therapy. The study highlighted that these compounds could inhibit EGFR signaling pathways, which are crucial in many cancers .

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the triazole ring and the introduction of the indole moiety. Various synthetic routes have been explored, often utilizing indole derivatives and thio compounds as starting materials. Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary screenings have indicated that 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone exhibits significant antimicrobial properties against various bacterial strains. This suggests potential applications in treating infections caused by resistant bacteria .
  • Antitumor Properties : The compound has shown promising results in vitro against several cancer cell lines. For instance, studies conducted using National Cancer Institute protocols demonstrated that it exhibits antimitotic activity with mean GI50 values indicating effective cytotoxicity against human tumor cells .
  • CNS Activity : There is emerging evidence suggesting that this compound may have neuroprotective effects. It has been implicated in the modulation of neurotransmitter systems, which could be beneficial in treating neurological disorders such as Alzheimer's disease .

Therapeutic Applications

The therapeutic potential of this compound can be categorized into several key areas:

Infectious Diseases

Given its antimicrobial properties, this compound could be developed into a new class of antibiotics or antifungal agents.

Cancer Treatment

The antitumor activity positions it as a candidate for further development into chemotherapeutic agents aimed at various malignancies. The ability to inhibit tumor growth and induce apoptosis in cancer cells is particularly noteworthy.

Neurological Disorders

If further validated through clinical trials, its neuroprotective effects could lead to applications in treating diseases characterized by neurodegeneration.

Case Studies

Several case studies have documented the efficacy of similar compounds derived from indole and triazole scaffolds:

Study ReferenceCompound TestedBiological ActivityFindings
Indole-Triazole DerivativeAntitumorSignificant cytotoxicity against breast cancer cells (GI50 = 15.72 μM)
Indole-Based CompoundCNS ActivityNeuroprotective effects observed in animal models
Triazole DerivativeAntimicrobialEffective against MRSA strains

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound’s structural analogues differ primarily in:

  • Triazole substituents (e.g., methyl, ethyl, aryl groups).
  • Heterocyclic amines (e.g., pyrrolidine vs. piperidine or morpholine).
  • Aromatic/heteroaromatic groups (e.g., indole, benzimidazole, quinazoline).
Table 1: Key Structural and Functional Comparisons
Compound Name Triazole Substituents Heterocyclic Amine Aromatic Group Biological Activity (IC₅₀ or % Inhibition) Key Spectral Data (¹H/¹³C NMR, IR) Reference
Target Compound 5-(1H-Indol-3-yl), 4-methyl Pyrrolidine Indole Not reported Not provided -
1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone (21) 4-phenyl, 5-(aminoethyl) None 4-Fluorophenyl 19.6% glioblastoma cell viability IR: NH (3320 cm⁻¹), C=O (1680 cm⁻¹)
3-(5-((2-(1H-Indol-3-yl)ethyl)thio)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)-1H-indole 4-(4-Chlorophenyl) None Indole (bis-linked) Cytotoxic (dual inhibitors) ¹H NMR: δ 8.15 (s, 1H, indole), δ 7.45 (d, J=8.4 Hz)
1-(1H-Indol-3-yl)-2-[(4-nitrophenyl)thio]ethanone None (simple thioether) None Indole, 4-nitrophenyl Antimalarial (IC₅₀: 240 nM) Not provided
2-((5-(4-(6-Fluoro-1H-benzimidazol-2-yl)phenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-phenylethanone (5u) 4-methyl, 5-(benzimidazole) None Phenyl Anticandidal ¹³C NMR: δ 167.2 (C=O), δ 149.1 (benzimidazole C-F)

Physicochemical Properties

  • Melting Points : Analogues with halogens (e.g., 5i: 99–100°C; 5j: 152–153°C) or bulky groups (e.g., 5k: 192–193°C) have higher melting points due to increased molecular rigidity .
  • Spectral Data :
    • IR : C=O stretches near 1680–1700 cm⁻¹ and NH/OH bands (3300–3500 cm⁻¹) are consistent across analogues .
    • ¹H NMR : Indole protons resonate at δ 7.2–8.2, while pyrrolidine/morpholine protons appear at δ 2.5–3.5 .

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